molecular formula C10H21NO2 B8610820 tert-butyl 2-[(2-methylpropyl)amino]acetate

tert-butyl 2-[(2-methylpropyl)amino]acetate

Cat. No.: B8610820
M. Wt: 187.28 g/mol
InChI Key: UAWZWQWCHZELEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-[(2-methylpropyl)amino]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with an isobutylamino substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(isobutylamino)acetate can be achieved through several methods. One common approach involves the esterification of tert-butyl alcohol with acetic acid in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of tert-butyl acetate with isobutylamine under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of tert-butyl 2-(isobutylamino)acetate often involves large-scale esterification processes. These processes utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[(2-methylpropyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl 2-[(2-methylpropyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(isobutylamino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-[(2-methylpropyl)amino]acetate is unique due to the presence of both tert-butyl and isobutylamino groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 2-(2-methylpropylamino)acetate

InChI

InChI=1S/C10H21NO2/c1-8(2)6-11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3

InChI Key

UAWZWQWCHZELEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)OC(C)(C)C

Origin of Product

United States

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